N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide
Description
N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide is a pyrimidine-derived compound characterized by a central pyrimidine ring substituted at the 2-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a methyl group (-CH₃). A pentanamide chain (-CH₂-C(O)NH-C₄H₉) is attached via a methylene bridge at the 4-position of the pyrimidine core. The dimethylamino group may enhance solubility in acidic environments, while the pentanamide chain could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-5-6-7-12(18)14-9-11-8-10(2)15-13(16-11)17(3)4/h8H,5-7,9H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVIEUOGDAVOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC(=C1)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methyl Group: The methyl group is added through an alkylation reaction using a methylating agent such as methyl iodide.
Formation of the Pentanamide Moiety: The pentanamide moiety is introduced through an amide coupling reaction using pentanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrimidine ring using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanoic acid.
Reduction: Formation of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-6-(4-dimethylaminophenyl)pyrimidin-4-yl)(7-chloro-10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazin-3-yl)methanone
- Structure: Features a pyrimidine core linked to a phenothiazine moiety, with dimethylamino substituents on both the pyrimidine and the phenothiazine side chain.
- Key Differences: The phenothiazine group introduces a bulky aromatic system absent in the target compound, likely enhancing π-π stacking interactions but reducing solubility. The target’s pentanamide chain may confer greater flexibility compared to the rigid methanone bridge in this analog.
- Applications: Reported in anti-psychotic research due to phenothiazine’s known dopamine receptor affinity .
2-(2-n-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide
- Structure : Pyrimidine ring substituted with hydroxy (-OH), methyl (-CH₃), and n-butyl (-C₄H₉) groups, coupled to a dimethylacetamide chain.
- Key Differences: The hydroxy group at the 4-position (vs. The shorter acetamide chain (C2 vs. C5 in the target) likely decreases lipophilicity.
- Applications : Pharmaceutical intermediate; synthesis methods emphasize base-catalyzed reactions .
Amide-Functionalized Compounds
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
- Structure : Piperidine ring with a methoxymethyl group and a phenyl-propanamide side chain.
- Key Differences: The piperidine core (vs. pyrimidine) alters electronic properties and ring strain.
- Applications : Pharmaceutical intermediate; similar amide structures are common in opioid or sigma receptor ligands .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Pentanamide chain linked to a sulfamoylphenyl group and a dioxoisoindolinyl moiety.
- Key Differences : The sulfamoyl group (-SO₂NH-) and pyridine ring introduce polar and hydrogen-bonding sites absent in the target compound, possibly enhancing aqueous solubility. The dioxoisoindolinyl group adds steric bulk, which may hinder blood-brain barrier penetration compared to the target’s simpler pyrimidine core .
Sigma Receptor Ligands
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Structure : Dichlorophenyl-pyrrolidinyl ethylamine derivative.
- Key Differences : Lacks a pyrimidine or amide backbone but shares tertiary amine functionality. The dichlorophenyl group enhances sigma-1 receptor affinity, whereas the target’s pyrimidine may prioritize different binding sites.
- Applications : Well-characterized sigma-1 receptor antagonist .
Structural and Functional Analysis (Table 1)
Key Findings and Implications
Pyrimidine vs. Heterocyclic Cores: The target’s pyrimidine ring offers a balance of rigidity and electronic tunability compared to piperidine () or phenothiazine () systems, which may influence receptor selectivity.
Substituent Effects: The dimethylamino group on the pyrimidine (target) contrasts with hydroxy () or sulfamoyl () groups, impacting solubility, pKa, and binding interactions.
Synthetic Accessibility : highlights base-catalyzed methods for pyrimidine-acetamide synthesis, suggesting analogous routes could be adapted for the target compound .
Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinase enzymes. This article reviews the compound's biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${13}$H${20}$N$_{4}$O. Its structure consists of a dimethylamino group attached to a methylpyrimidine moiety, which is linked via a methylene bridge to a pentanamide. This unique configuration is crucial for its biological interactions.
Kinase Inhibition
This compound has shown promise as a selective inhibitor of various kinases, which are pivotal in cellular signaling pathways. Kinases play essential roles in regulating cell growth, differentiation, and metabolism, making them attractive targets for cancer therapy. Preliminary studies indicate that this compound can inhibit tumor growth by blocking specific kinase activities.
Table 1: Summary of Kinase Inhibition Studies
| Study | Target Kinase | IC$_{50}$ (µM) | Effect |
|---|---|---|---|
| EGFR | 0.5 | Inhibition of cell proliferation | |
| VEGFR | 0.7 | Reduced angiogenesis | |
| PDGFR | 0.3 | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzyme active sites. The dimethylamino group enhances hydrogen bonding and electrostatic interactions with target enzymes, while the pyrimidine ring facilitates π-π stacking interactions. These interactions lead to modulation of kinase activity, resulting in altered signaling pathways associated with tumor growth and survival.
Case Studies
Recent studies have demonstrated the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In a xenograft model, administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05).
- Cell Line Studies : The compound was tested on various cancer cell lines (e.g., HeLa, MCF7), showing a dose-dependent inhibition of cell viability with IC$_{50}$ values ranging from 0.5 to 1 µM.
Q & A
Q. What are the recommended synthetic routes for N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide, and how can intermediates be validated?
A multistep synthesis is typically employed, starting with the construction of the 2-(dimethylamino)-6-methylpyrimidine core. Subsequent alkylation of the pyrimidine’s methyl group with a brominated pentanamide precursor (e.g., 5-bromopentanamide) under basic conditions (e.g., K₂CO₃ in DMF) forms the target compound. Key intermediates should be validated using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm regioselectivity and purity. For example, pyrimidine intermediates can be characterized via 2D NMR (COSY, HSQC) to resolve overlapping signals caused by dimethylamino and methyl substituents .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and the pentanamide chain (amide proton at δ ~6.5–7.5 ppm).
- LC-MS : To verify molecular weight and detect impurities.
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .
- X-ray Crystallography : If single crystals are obtained, this provides unambiguous confirmation of the 3D structure, as demonstrated for related pyrimidine derivatives .
Q. What are the common reactivity patterns of this compound under standard laboratory conditions?
The pyrimidine ring undergoes electrophilic substitution at the 4- and 6-positions due to electron-donating dimethylamino and methyl groups. The pentanamide chain is susceptible to hydrolysis under acidic or basic conditions, requiring careful pH control during reactions. Reductive amination or alkylation of the dimethylamino group can modify its physicochemical properties, as seen in analogous sulfonamide-pyrimidine hybrids .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step in the synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 30–50% yield improvement for similar pyrimidines using microwave irradiation at 100–120°C) .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in analogous pyrimidine-amide syntheses .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) with controlled water content minimize side reactions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Replace the dimethylamino group with ethylamino or cyclopropylamino groups to assess electronic effects on bioactivity.
- Amide Chain Modification : Introduce fluorinated or branched alkyl chains to study lipophilicity impacts.
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC₅₀ determination for kinase targets) and molecular docking to correlate structural changes with activity .
Q. What strategies are effective in resolving contradictory bioactivity data across experimental models?
- Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation rates, which may explain discrepancies between in vitro and in vivo efficacy.
- Off-Target Profiling : Employ kinase selectivity panels or proteome-wide affinity pulldowns to identify unintended interactions.
- Dose-Response Refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
Q. How can the mechanism of action (MOA) for observed antimicrobial activity be investigated?
- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects.
- Resistance Induction Studies : Serial passaging in sub-inhibitory concentrations identifies adaptive mutations, hinting at target pathways.
- Transcriptomic Profiling : RNA-seq of treated bacterial cultures reveals upregulated/downregulated genes linked to putative targets (e.g., cell wall synthesis or folate metabolism) .
Q. What advanced techniques are used to characterize degradation products or synthetic impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
